molecular formula C17H12N2O3 B4802040 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid CAS No. 340309-99-1

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid

Cat. No.: B4802040
CAS No.: 340309-99-1
M. Wt: 292.29 g/mol
InChI Key: SGOYCINADXVYGR-UVTDQMKNSA-N
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Description

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid is an organic compound with a complex structure that includes a cyano group, a ketone, and an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-aminobenzoic acid with a suitable cyano-ketone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ketone to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets. The cyano and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1Z)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]benzoic acid
  • 4-(1H-Pyrrol-1-yl)benzoic acid
  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Uniqueness

4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c18-11-14(16(20)19-15-4-2-1-3-5-15)10-12-6-8-13(9-7-12)17(21)22/h1-10H,(H,19,20)(H,21,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOYCINADXVYGR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid
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4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid
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4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid
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4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid
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4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid
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4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid

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